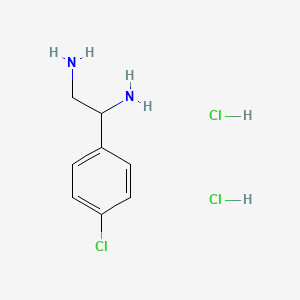

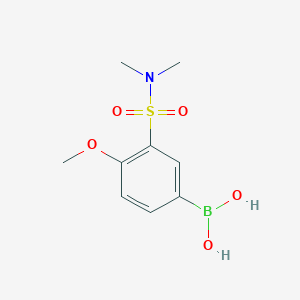

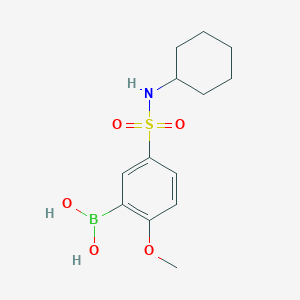

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

Übersicht

Beschreibung

“(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H12BNO4S . It has a molecular weight of 229.06 g/mol . This compound is typically stored in an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

The molecular structure of “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group . The InChI representation of the molecule is InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 .

Chemical Reactions Analysis

Boronic acids, including “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid”, are known to form reversible covalent bonds with Lewis bases . This property has been exploited in the design of drugs and other bioactive compounds .

Physical And Chemical Properties Analysis

“(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a solid compound . It has a molecular weight of 229.07 g/mol and a molecular formula of C8H12BNO4S . The compound has two hydrogen bond donors and five hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

Boronic acids have become increasingly significant in medicinal chemistry due to their unique properties, such as enhancing the potency of drugs or improving pharmacokinetics. The Food and Drug Administration (FDA) and Health Canada have approved several boronic acid drugs, with more in clinical trials. This highlights their potential in addressing various health conditions through novel therapeutic agents (Plescia & Moitessier, 2020).

Organic Electronics

Boronic acids and their derivatives are key in developing organic semiconductors for OLED devices. Their structural diversity allows for tuning electronic properties, making them suitable for applications in sensors, thin-film transistors, and photovoltaics. This opens avenues for metal-free infrared emitters and innovative electronic materials (Squeo & Pasini, 2020).

Water Purification

In seawater desalination, boron removal is crucial to meet drinking water standards. Research on reverse osmosis (RO) and nanofiltration (NF) membranes for boron removal has advanced, enhancing the efficiency of water purification processes. This research is vital for optimizing boron removal techniques in desalination applications, contributing to safer drinking water resources (Tu, Nghiem, & Chivas, 2010).

Antifungal Agents

Boronic acids exhibit significant antifungal properties, with applications ranging from agricultural protectants to human antifungal treatments. This includes the synthesis and testing of new boronic acid compounds as antifungal agents, highlighting their role in controlling infections and improving food security (Estevez-Fregoso et al., 2021).

Materials Science

Boronic acids are instrumental in the development of fire retardants and wood preservation technologies. Their dual functionality allows for innovative treatments that provide resistance to fire and biodegradation, especially in outdoor wood applications. This research supports the creation of safer, more durable materials for construction and other industries (Marney & Russell, 2008).

Safety And Hazards

The safety information available for “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

[3-(dimethylsulfamoyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZBEMZKWQBTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

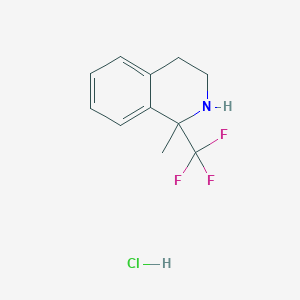

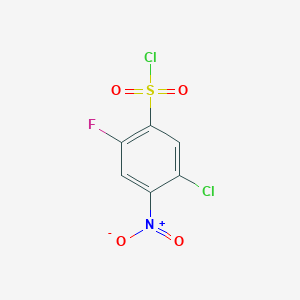

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)